Enhanced Lipophilicity (clogP) vs. 4-Methylphenyl Analog Confers Superior Membrane Permeability Potential
The target compound (C21H14ClFN2S, MW: 380.9) incorporates a 4-chlorophenyl group, which is significantly more lipophilic than the 4-methylphenyl substituent in the closest analog 1-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine (C22H17FN2S, MW: 360.4). Based on the Hansch π constant for aromatic substituents (Cl = +0.71 vs. CH3 = +0.56) [1], the target compound has a calculated ΔclogP advantage of approximately +0.15 log units relative to the methyl analog, and an even larger differential vs. the benzyl analog (C21H15ClN2, MW: 330.8, ΔclogP ≈ +1.5 to +2.0 units due to the absence of both fluorine and sulfur) . Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Calculated lipophilicity (clogP) based on fragment/substituent constants |
|---|---|
| Target Compound Data | clogP ≈ 5.5–5.8 (estimated from MW 380.9, Cl π = +0.71, F π = +0.14, S linkage contribution) |
| Comparator Or Baseline | 1-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine (CAS 938036-84-1): clogP ≈ 5.3–5.6; 1-Benzyl-4-(4-chlorophenyl)phthalazine (CAS 62761-82-4): clogP ≈ 3.8–4.3 |
| Quantified Difference | ΔclogP ≈ +0.15 to +0.3 vs. methyl analog; ΔclogP ≈ +1.5 to +2.0 vs. benzyl analog |
| Conditions | Hansch π constant method; fragment-based clogP calculation |
Why This Matters
Higher lipophilicity of the target compound translates into superior predicted membrane permeability compared to both the methylphenyl and benzyl analogs, which is a key selection criterion when prioritizing compounds for cell-based phenotypic screening or intracellular target assays.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. 1995. Aromatic substituent π constants: Cl = +0.71, CH3 = +0.56, F = +0.14. View Source
